molecular formula C27H26FN5O3 B2839377 7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1040647-67-3

7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2839377
CAS RN: 1040647-67-3
M. Wt: 487.535
InChI Key: MWHPENRLKAKANL-UHFFFAOYSA-N
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Description

The compound is a pyrazolopyridine derivative, which are often used in medicinal chemistry due to their wide range of biological activities . The molecule contains several functional groups including a fluorobenzoyl group, a piperazine ring, and a pyrazolopyridine core.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pKa of the compound could be determined by considering the acidity of the functional groups present .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. The presence of multiple functional groups allows for a variety of reactions to occur .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, solubility, and stability would be influenced by the functional groups present in the molecule .

Scientific Research Applications

Anti-Cancer Activity

  • Anti-Lung Cancer Activity : A study explored compounds related to 6-Fluorobenzo[b]pyran-4-one, which is structurally similar to the compound . These compounds have shown anticancer activity against lung, breast, and CNS cancers at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Dopamine Receptor Binding

  • Potential Dopamine D4 Receptor Ligand : A compound structurally related to "7-(4-(4-fluorobenzoyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one" has been identified as a potential dopamine D4 receptor ligand. It showed specific binding affinity to dopamine D4, D2, and D3 receptors, indicating potential use in neurological research (Fang-wei, 2013).

Antipsychotic Potential

  • Antipsychotic Agents : A study on conformationally restricted butyrophenones, including derivatives of 4-(p-fluorobenzoyl)piperidine, showed potential as antipsychotic (neuroleptic) drugs. They exhibited affinity for various dopamine and serotonin receptors, suggesting potential use in treating psychoses (Raviña et al., 2000).

Antituberculosis Activity

  • Inhibitors of Mycobacterium tuberculosis : A series of compounds including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates were synthesized and evaluated for their activity against Mycobacterium tuberculosis. These compounds demonstrated significant activity against tuberculosis bacteria, indicating their potential use in antituberculosis drug development (Jeankumar et al., 2013).

Synthesis and Chemical Properties

  • Synthesis of Fluorinated Pyrazolo[3,4-b]pyridine Nucleosides : Research focused on the synthesis of fluorine-containing pyrazolo[3,4-b]pyridine nucleosides, which are structurally similar to the compound . These fluorinated compounds were synthesized for potential use in biochemistry and medicinal chemistry (Iaroshenko et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the field of medicinal chemistry given the biological activity of pyrazolopyridine derivatives .

properties

IUPAC Name

7-[4-(4-fluorobenzoyl)piperazine-1-carbonyl]-2-phenyl-5-propan-2-ylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26FN5O3/c1-18(2)32-16-22(24-23(17-32)27(36)33(29-24)21-6-4-3-5-7-21)26(35)31-14-12-30(13-15-31)25(34)19-8-10-20(28)11-9-19/h3-11,16-18H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHPENRLKAKANL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C(=O)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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